Butenafine Hydrochloride

Description

This compound is the hydrochloride salt form of butenafine, a synthetic benzylamine derivative with fungicidal properties. This compound interferes with the biosynthesis of ergosterol, an important component of fungal cell membranes, by inhibiting the epoxidation of squalene. This alters fungal membrane permeability and causes growth inhibition. This compound is active against a number of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Sporothrix schenckii, and yeasts, including Candida albicans and C. parapsilosis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for tinea and has 3 investigational indications.

See also: Butenafine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSAUIFGPSHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048589 | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101827-46-7 | |

| Record name | Butenafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTENAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butenafine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenafine hydrochloride is a potent synthetic benzylamine antifungal agent widely utilized in the topical treatment of superficial mycoses. This technical guide provides an in-depth overview of the discovery and development of this compound, its mechanism of action as a squalene epoxidase inhibitor, and detailed analysis of its synthesis pathways. The document includes summaries of quantitative antifungal activity, detailed experimental protocols for key synthetic steps, and visualizations of the synthesis process and mechanism of action to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound (formerly known as KP-363) was discovered and developed by Kaken Pharmaceutical Co., Ltd. in Japan.[1] The development of butenafine arose from research into benzylamine derivatives, which were identified as having significant antifungal properties.[2] The U.S. Food and Drug Administration (FDA) approved Mentax® (butenafine HCl 1% cream) for the treatment of interdigital tinea pedis in October 1996, and for tinea corporis and tinea cruris in December 1996.[3] Kaken Pharmaceutical launched Mentax in 1992, and a spray formulation was later introduced in 2004.[4]

The timeline of key milestones in the development of this compound includes:

-

1991: Publication of initial research on the synthesis and potent antifungal activity of this compound.[2]

-

1992: Kaken Pharmaceutical launches Mentax in Japan.[4]

-

1996: FDA approves Mentax for use in the United States.[3][4]

-

2004: Launch of Mentax Spray formulation.[4]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase.[5][6] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-oxidosqualene. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

The inhibition of squalene epoxidase by butenafine leads to a dual antifungal effect:

-

Ergosterol Depletion: The blockade of the ergosterol synthesis pathway leads to a deficiency of ergosterol in the fungal cell membrane. This compromises the membrane's integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[5]

-

Squalene Accumulation: The inhibition of squalene epoxidase causes a buildup of intracellular squalene. High concentrations of squalene are toxic to the fungal cell, further contributing to its death.[5]

This dual action makes butenafine a fungicidal agent, actively killing the fungal cells, rather than merely inhibiting their growth (fungistatic).[5]

Caption: Mechanism of action of this compound.

Synthesis Pathways

The synthesis of this compound typically involves two key steps: the formation of the intermediate N-methyl-1-naphthalenemethylamine, followed by its alkylation with a p-tert-butylbenzyl halide. Several variations in the synthetic route have been reported, primarily in patents, aiming to improve yield, purity, and reduce the use of hazardous materials.

Primary Synthesis Route

The most commonly cited synthesis pathway for butenafine involves a reductive amination followed by an alkylation.

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Approaches

Patented alternative methods focus on improving the efficiency and safety of the synthesis. One such method involves the reaction of N-methyl-1-naphthylmethylamine with p-tert-butyl benzyl alcohol in the presence of a catalyst, which can avoid the use of halide reagents.[7] Another approach utilizes a phase transfer catalyst in an aqueous medium to reduce the use of toxic organic solvents.

Experimental Protocols

The following are representative experimental protocols derived from patent literature.

Synthesis of N-methyl-1-naphthalenemethylamine (Intermediate)

A detailed procedure for synthesizing the key intermediate, N-methyl-1-naphthalenemethylamine, is described in patent WO2004080945A1. This method involves the formation of an N-formyl intermediate followed by hydrolysis.

-

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide

-

Under a nitrogen atmosphere, suspend sodium hydride (32 g, 50% in paraffin oil) in dry N,N-dimethylformamide (200 mL) in a 1 L three-necked round-bottom flask.

-

Cool the reaction mixture to 20°C.

-

Add a solution of N-methylformamide (50 g) in N,N-dimethylformamide (50 mL) at 20-25°C over 1.5-2.0 hours.

-

Maintain the reaction mixture at 25-30°C for 1 hour after the addition is complete.

-

Slowly add a solution of 1-chloromethylnaphthalene (100 g) in toluene (100 mL) to the reaction mixture.

-

Maintain the temperature at 40-45°C for 1 hour.

-

Quench the reaction by pouring it into water.

-

Extract the product into toluene (2 x 250 mL).

-

Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide (160 g), which is used directly in the next step.[8]

-

-

Step 2: Base Hydrolysis to N-methyl-1-naphthalenemethylamine

-

Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide (300 mL).

-

Heat the mixture at 60-70°C for 7 hours.

-

Cool the reaction mixture to 25°C and extract with toluene (2 x 200 mL).

-

Extract the toluene layer with 3N hydrochloric acid (2 x 300 mL).

-

Decolorize the aqueous layer with activated carbon.

-

Basify the solution to pH 10.0 with 20% aqueous sodium hydroxide.

-

Extract the liberated base into toluene.

-

Distill off the toluene to yield the crude product (86 g).[8]

-

Synthesis of this compound

A patented method (CN113493388A) describes the synthesis of this compound from N-methyl-1-naphthylmethylamine and p-tert-butyl benzyl alcohol using a rhodium catalyst.

-

Under an argon atmosphere, add RhH(PPh₃)₄ (2.31 g, 0.002 mol), N-methyl-1-naphthylmethylamine (17.12 g, 0.10 mol), p-tert-butyl benzyl alcohol (16.42 g, 0.10 mol), and acetonitrile (150 mL) to a Schlenk flask.

-

Seal the flask and place it in a temperature-controlled oil bath at 120°C for 6 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and concentrate to dryness under reduced pressure.

-

Add HCl/methanol (150 mL, 2 mol/L) for salt formation.

-

Stir continuously for 2-3 hours to induce crystallization.

-

Filter the mixture and dry the filter cake under reduced pressure to obtain this compound.

-

Yield: 96.1%

-

Purity (HPLC): 99.81%[7]

Quantitative Data

Antifungal Activity

This compound demonstrates potent in vitro activity against a wide spectrum of fungi, particularly dermatophytes. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency.

| Fungal Species | Number of Strains | MIC Range (µg/mL) |

| Dermatophytes | 87 | 0.0015 - 0.05 |

| Aspergillus spp. | 15 | 0.025 - 0.78 |

| Cryptococcus neoformans | 4 | 0.78 - 1.56 |

| Candida spp. | 67 | 3.13 - >100 |

| (Data sourced from Maeda et al., 1991)[2] |

Butenafine has also been shown to have lower MIC values against many dermatophyte clinical isolates compared to naftifine and clotrimazole.[9]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₈ClN |

| Molecular Weight | 353.93 g/mol |

| Appearance | White, odorless, crystalline powder |

| Solubility | Freely soluble in methanol, ethanol, and chloroform; slightly soluble in water.[1] |

Conclusion

This compound remains a significant therapeutic agent in the management of superficial fungal infections. Its fungicidal mechanism of action, achieved through the dual effects of ergosterol depletion and squalene accumulation, provides a robust antifungal effect. The synthesis of this compound has evolved, with newer methods focusing on improved yield, purity, and environmental safety. The comprehensive data presented in this guide, including its discovery, mechanism of action, detailed synthesis protocols, and quantitative antifungal activity, serves as a valuable technical resource for researchers and professionals in the ongoing development of antifungal therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. butenafine [drugcentral.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Butenafine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CN113493388A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 9. This compound: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

butenafine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent recognized for its potent fungicidal activity against a broad spectrum of dermatophytes.[1] Structurally and mechanistically related to the allylamine class of antifungals, this compound is a cornerstone in the topical treatment of superficial mycoses.[2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to its study and application in a research and development setting.

Chemical Structure and Properties

This compound is the hydrochloride salt of butenafine.[3] It is chemically designated as N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethylamine hydrochloride.[3]

IUPAC Name: 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

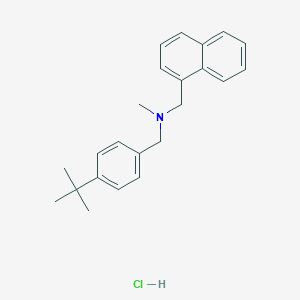

Chemical Structure:

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₃H₂₈ClN | [4] |

| Molecular Weight | 353.93 g/mol | [1][4] |

| Melting Point | 210-214 °C | [5][6] |

| Solubility | ||

| Water | Slightly soluble / Insoluble | [1][2][6] |

| Methanol | Freely soluble | [2][3][7] |

| Ethanol | Freely soluble (65-70 mg/mL) | [1][2][8][9] |

| Chloroform | Freely soluble | [2][3][7] |

| DMSO | Soluble (≥10-70 mg/mL) | [8][9][10] |

| pKa (Strongest Basic) | 9.06 (Predicted) |

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][9] This inhibition is highly specific to the fungal enzyme.

The inhibition of squalene epoxidase leads to a dual antifungal effect:

-

Depletion of Ergosterol: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.[2]

-

Accumulation of Squalene: The blockage of the biosynthetic pathway results in the intracellular accumulation of the substrate, squalene.[2] High concentrations of squalene are toxic to the fungal cell, further contributing to cell death.

This dual action makes butenafine a fungicidal agent against susceptible fungi.[2] In addition to its primary antifungal activity, butenafine also possesses intrinsic anti-inflammatory properties.[2]

Pharmacokinetics

Following topical application, this compound exhibits minimal systemic absorption. The absorbed drug is metabolized in the liver, with the primary metabolite formed through hydroxylation of the t-butyl side chain. Butenafine has a long half-life, which contributes to its sustained therapeutic effect.

Antifungal Spectrum

This compound is highly active against dermatophytes, the primary causative agents of tinea infections. It also demonstrates activity against some yeasts.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |

| Dermatophytes | |||

| Trichophyton rubrum | 0.03 - 0.125 | 0.25 - 1 | [11][12][13][14] |

| Trichophyton mentagrophytes | 0.03 - 0.06 | 0.5 - 1 | [9][11][15] |

| Epidermophyton floccosum | - | - | [16] |

| Yeasts | |||

| Candida albicans | 1 | 4 | [17][18][19] |

Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[5]

Determination of Antifungal Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.[20]

In Vitro Squalene Epoxidase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on squalene epoxidase activity.

Methodology:

-

Enzyme Preparation: A microsomal fraction containing squalene epoxidase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae).[21][22][23]

-

Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), FAD, NADPH, and the microsomal enzyme preparation.[2][21][23]

-

Inhibition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

-

Substrate Addition: The reaction is initiated by the addition of a radiolabeled substrate, such as [¹⁴C]squalene or [¹⁴C]farnesyl pyrophosphate.[2][21]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent.

-

Analysis: The extracted lipids (squalene and its epoxidized product) are separated by thin-layer chromatography (TLC).

-

Quantification: The radioactivity of the separated lipid spots is quantified using a radio-TLC scanner to determine the conversion of squalene to its epoxide and, consequently, the extent of enzyme inhibition by this compound.[2]

Conclusion

This compound remains a significant and effective antifungal agent, particularly for the topical treatment of dermatophytoses. Its fungicidal mechanism of action, favorable pharmacokinetic profile with high skin retention, and established antifungal spectrum make it a valuable compound for both clinical use and further research. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of butenafine and related benzylamine antifungals.

References

- 1. chembk.com [chembk.com]

- 2. Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09076D [pubs.rsc.org]

- 3. ijprajournal.com [ijprajournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Simultaneous HPLC Determination of this compound and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Anti-Trichophyton mentagrophytes activity and percutaneous permeation of butenafine in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal susceptibility and virulence factors of clinically isolated dermatophytes in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitivity of some strains of the genus Epidermophyton to different antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 18. In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Two mechanisms of butenafine action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dual Localization of Squalene Epoxidase, Erg1p, in Yeast Reflects a Relationship between the Endoplasmic Reticulum and Lipid Particles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungicidal and Fungistatic Properties of Butenafine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenafine hydrochloride, a synthetic benzylamine antifungal agent, exhibits a potent and broad spectrum of activity, particularly against dermatophytes, the causative agents of common superficial mycoses. A key differentiator of butenafine is its predominantly fungicidal mechanism of action against these fungi, a characteristic that offers distinct therapeutic advantages. This technical guide provides a comprehensive overview of the fungicidal versus fungistatic properties of this compound, delving into its molecular mechanism, quantitative efficacy against various fungal species, and the detailed experimental protocols used to elucidate these activities.

Introduction

The therapeutic efficacy of an antifungal agent is fundamentally linked to its intrinsic activity against the target pathogen, which can be categorized as either fungistatic or fungicidal. Fungistatic agents inhibit fungal growth and replication, relying on the host's immune system to clear the infection. In contrast, fungicidal agents actively kill the fungal cells, which can lead to more rapid clinical and mycological cure rates and potentially lower rates of relapse.[1] this compound is recognized for its fungicidal action against dermatophytes, a property that underpins its clinical effectiveness in the treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1] This document will explore the biochemical and cellular basis for this fungicidal activity, supported by quantitative data and detailed methodologies.

Mechanism of Action: A Dual Assault on Fungal Cell Integrity

This compound's primary mechanism of action involves the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

The inhibition of squalene epoxidase by butenafine leads to two significant downstream consequences that contribute to its antifungal effect:

-

Ergosterol Depletion: The blockade of the ergosterol synthesis pathway results in a deficiency of this vital membrane component. This depletion compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular contents.[4][5]

-

Squalene Accumulation: The inhibition of squalene epoxidase causes the intracellular accumulation of its substrate, squalene.[3][6] High concentrations of squalene are toxic to the fungal cell, contributing directly to cell death.[3][6]

This dual-action mechanism—disruption of membrane integrity through ergosterol depletion and the cytotoxic effect of squalene accumulation—is what confers the potent fungicidal activity of butenafine against susceptible fungi, particularly dermatophytes.[3][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data: Fungicidal and Fungistatic Activity

The distinction between fungicidal and fungistatic activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

-

MIC: The lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.

-

MFC: The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Table 1: In Vitro Activity of this compound Against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.0002 - 0.03 | 0.0002 - 0.06 | [4][7][8] |

| Trichophyton mentagrophytes | 0.012 - 0.05 | 0.012 - 0.05 | [4][7][9] |

| Microsporum canis | 0.012 - 0.05 | 0.012 - 0.05 | [4][7] |

| Epidermophyton floccosum | Low (specific values not consistently reported) | Low (specific values not consistently reported) | [4][7] |

Table 2: In Vitro Activity of this compound Against Other Fungi

| Fungal Species | MIC Range (µg/mL) | MFC (µg/mL) | Activity | Reference(s) |

| Candida albicans | 12.5 - 25 | 50 | Primarily Fungistatic at lower concentrations, Fungicidal at higher concentrations | [10][11][12] |

| Aspergillus spp. | Low (specific values not consistently reported) | Not consistently reported | Active | [7][13] |

Experimental Protocols

The determination of MIC and MFC values is critical for characterizing the antifungal properties of a compound. The following protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (Adapted from CLSI M38-A2)

This method is a standardized technique for determining the in vitro susceptibility of filamentous fungi to antifungal agents.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (typically in DMSO)

-

Fungal inoculum, adjusted to the appropriate concentration

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plates using RPMI-1640 medium. The final concentration range should encompass the expected MIC.

-

Inoculum Preparation: Fungal cultures are grown on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested, and the suspension is adjusted spectrophotometrically to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Inoculation: Each well containing the antifungal dilution is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 28-35°C for a period determined by the growth rate of the fungus (typically 4-7 days for dermatophytes).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete (100%) or prominent (≥80%) inhibition of visible growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay.

Procedure:

-

Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).

-

Plating: The aliquot is spread onto a drug-free agar plate (e.g., Sabouraud dextrose agar).

-

Incubation: The plates are incubated at the optimal growth temperature for the fungus until growth is visible in the control subcultures.

-

MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates, or that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3]

Experimental Workflow Diagram

Caption: Workflow for MIC and MFC determination.

Conclusion

This compound's antifungal activity is characterized by a potent, primarily fungicidal effect against dermatophytes. This is a direct consequence of its unique mechanism of action, which involves the inhibition of squalene epoxidase, leading to both the depletion of essential ergosterol and the toxic accumulation of squalene within the fungal cell. The quantitative data, as summarized by low MIC and MFC values and favorable MFC/MIC ratios, substantiate its classification as a fungicidal agent. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of these properties, which is essential for both preclinical research and the development of new antifungal therapies. The fungicidal nature of this compound is a key attribute that contributes to its high efficacy in the clinical management of superficial fungal infections.

References

- 1. europeanreview.org [europeanreview.org]

- 2. njccwei.com [njccwei.com]

- 3. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butenafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. re-place.be [re-place.be]

- 6. journals.asm.org [journals.asm.org]

- 7. Butenafine - Doctor Fungus [drfungus.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Trichophyton mentagrophytes activity and percutaneous permeation of butenafine in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two mechanisms of butenafine action in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two mechanisms of butenafine action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

Butenafine Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of butenafine hydrochloride in a range of common laboratory solvents. The information is curated to support research, formulation development, and analytical method development. This document presents quantitative solubility data in a clear, tabular format, details a standard experimental protocol for solubility determination, and visualizes the compound's mechanism of action.

Core Topic: this compound Solubility

This compound is a synthetic benzylamine antifungal agent.[1] Its efficacy is intrinsically linked to its formulation, which is dependent on its solubility characteristics. An understanding of its solubility in various solvents is critical for developing effective topical formulations and for conducting in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The data, compiled from various sources, is presented in Table 1. It is important to note the variability in reported values, which may be attributed to different experimental conditions such as temperature, pH, and the specific methodology used.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 | ≥ 7.06 | - | [2] |

| Dimethyl Sulfoxide (DMSO) | 25 | 70.64 | Requires sonication | [2] |

| Dimethyl Sulfoxide (DMSO) | 70 | 197.77 | - | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 | ≥ 28.25 | - | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 63 | 198.44 | - | [6] |

| Ethanol | 70 | 197.77 | - | [3] |

| Ethanol | 63 | 198.44 | - | [6] |

| Methanol | Freely Soluble | - | Qualitative data | [7] |

| Chloroform | Freely Soluble | - | Qualitative data | [7] |

| Dichloromethane | Readily Soluble | - | Qualitative data | [8] |

| Acetone | Slightly Soluble | - | Qualitative data | [3] |

| Water | < 1 | < 2.83 | - | [3] |

| Water | Slightly Soluble | - | Qualitative data | [7][9][10] |

| Water | Insoluble | - | Qualitative data | [6] |

| Water | 20 | 56.51 | Contradicts other sources | [4] |

| Ether | Almost Insoluble | - | Qualitative data | [3] |

| Hydrochloric Acid (0.1 N) | Almost Insoluble | - | Qualitative data | [3] |

Note on Water Solubility: There is a notable discrepancy in the reported aqueous solubility of this compound. While most sources describe it as slightly soluble or insoluble (typically < 1 mg/mL), one supplier reports a solubility of 20 mg/mL.[3][4][6] Researchers should independently verify the aqueous solubility under their specific experimental conditions.

Experimental Protocols

A standardized and well-documented protocol is crucial for obtaining reproducible solubility data. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13]

Equilibrium Shake-Flask Method for Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

- This compound (powder)

- Solvent of interest (e.g., ethanol, DMSO, water)

- Scintillation vials or flasks with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

3. Procedure:

- Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment to ensure saturation.

- Solvent Addition: Add a known volume of the desired solvent to each vial.

- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[14]

- Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

- Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

- Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

- Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

4. Quality Control:

- Perform the experiment in triplicate to ensure reproducibility.

- Run a blank (solvent only) and a set of calibration standards with each analysis.

- Visually confirm the presence of undissolved solid in each vial before sample collection.

Mandatory Visualization

To understand the therapeutic action of this compound, it is essential to visualize its mechanism of action. This compound inhibits the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][7][15] This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately cell death.[15]

Caption: Mechanism of action of this compound.

This guide provides foundational knowledge for the effective use of this compound in a laboratory setting. Adherence to rigorous experimental protocols and an understanding of its biochemical mechanism of action are paramount for successful research and development outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. This compound = 98 HPLC 101827-46-7 [sigmaaldrich.com]

- 5. This compound | 101827-46-7 [amp.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Butenafine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound 101827-46-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Note: Development of a Stability-Indicating Liquid Chromatography Assay for Butenafine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent used for the topical treatment of various fungal infections, such as athlete's foot, jock itch, and ringworm.[1][2] It functions by inhibiting squalene epoxidase, an enzyme crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[2][3] To ensure the quality, efficacy, and safety of pharmaceutical products containing butenafine, it is imperative to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form under various environmental conditions.[3]

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. The protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines and includes procedures for forced degradation studies and method validation.[3]

Instrumentation and Materials

1.1 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

1.2 Chemicals and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Triethylamine (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Hydrochloric Acid (HCl, AR Grade)

-

Sodium Hydroxide (NaOH, AR Grade)

-

Hydrogen Peroxide (H₂O₂, 30%, AR Grade)

-

Water (HPLC Grade or Milli-Q)

1.3 Chromatographic Column

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

2.1 Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Methanol, and 0.3% Triethylamine solution (pH adjusted to 4.0 with orthophosphoric acid) in a ratio of 60:30:10 (v/v/v).[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Detection Wavelength | 283 nm[3][4] |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

2.2 Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solution (20 µg/mL): Dilute the Standard Stock Solution appropriately with the mobile phase to obtain a final concentration of 20 µg/mL.[3]

-

Sample Preparation (from Cream): Accurately weigh a quantity of cream equivalent to 10 mg of this compound into a suitable container. Add 10 mL of n-butyl alcohol and 20 mL of methanol.[3] Sonicate for 15 minutes to extract the drug. Transfer the solution to a 100 mL volumetric flask, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to achieve a final concentration of approximately 20 µg/mL.

2.3 Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3] The following stress conditions are applied to a solution of this compound (e.g., 200 µg/mL).

-

Acid Hydrolysis: Mix equal volumes of the drug solution and 1 M HCl. Keep at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.[3]

-

Base Hydrolysis: Mix equal volumes of the drug solution and 1 M NaOH. Keep at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.[3]

-

Oxidative Degradation: Mix equal volumes of the drug solution and 10% H₂O₂. Keep at room temperature for 20 hours.[3] Dilute with mobile phase to the target concentration.

-

Thermal Degradation: Expose the solid drug powder to dry heat at 105°C for 24 hours.[2] Dissolve the stressed powder in methanol and dilute with the mobile phase.

-

Photolytic Degradation: Expose a methanolic solution of the drug to UV-C light (254 nm) for a defined period (e.g., up to 140 minutes).[3] Dilute the exposed solution with the mobile phase as needed.

A control sample (unstressed) should be analyzed concurrently. All stressed samples should be analyzed using the developed HPLC method, and peak purity should be assessed using a PDA detector.

Data Presentation

3.1 Forced Degradation Results

The results of the forced degradation studies demonstrate the method's ability to separate butenafine from its degradation products.

| Stress Condition | % Degradation | Retention Time of Butenafine (min) | Retention Times of Major Degradation Peaks (min) |

| Control (Unstressed) | 0 | 5.2 | - |

| Acid Hydrolysis (1M HCl) | 15.2 | 5.2 | 2.8, 3.5 |

| Base Hydrolysis (1M NaOH) | 12.8 | 5.2 | 3.1, 4.1 |

| Oxidative (10% H₂O₂) | 20.5 | 5.2 | 2.5, 6.8 |

| Thermal (Dry Heat) | 8.9 | 5.2 | 3.8 |

| Photolytic (UV-C 254 nm) | 25.1 | 5.2 | 4.5, 7.2 |

3.2 Method Validation Summary

The method was validated according to ICH guidelines, with results summarized below.

| Parameter | Result |

| Linearity (Range) | 10 - 40 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | |

| - Repeatability | < 2.0% |

| - Intermediate Precision | < 2.0% |

| Limit of Detection (LOD) | 0.18 µg/mL |

| Limit of Quantification (LOQ) | 0.57 µg/mL |

| Specificity | No interference from excipients or degradation products at the retention time of the analyte peak. |

| Robustness | Method remains unaffected by small, deliberate variations in mobile phase composition, pH, and flow rate.[5] |

Visualizations

The following diagrams illustrate the key workflows in the development of this stability-indicating assay.

Caption: Workflow for development and validation of the stability-indicating method.

Caption: Protocol for the forced degradation study of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in pharmaceutical dosage forms. The successful separation of the active pharmaceutical ingredient from its degradation products, generated under various stress conditions, confirms the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and stability studies of this compound formulations.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Stability-indicating LC assay for this compound in creams using an experimental design for robustness evaluation and photodegradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous HPLC Determination of this compound and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Butenafine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent that is structurally related to the allylamines.[1] It is primarily used topically for the treatment of superficial mycoses, particularly dermatophytoses such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] Butenafine exhibits fungicidal activity against a broad spectrum of dermatophytes, and is also effective against certain yeasts like Candida albicans.[3][4] The primary mechanism of action of butenafine involves the inhibition of the fungal enzyme squalene epoxidase.[3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[3][5] By blocking squalene epoxidase, butenafine leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in increased cell permeability and ultimately cell death.[3][5]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to butenafine using standardized methods such as broth microdilution and agar dilution, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

Mechanism of Action of Butenafine

Butenafine targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the point of inhibition.

Caption: Butenafine's mechanism of action via squalene epoxidase inhibition.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of butenafine against common fungal pathogens as reported in the literature. MIC values can vary based on the testing methodology and the specific strains tested.

Table 1: MIC Ranges of Butenafine against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Trichophyton rubrum | 4 - 128 | 32 | 64 |

| Trichophyton mentagrophytes | 0.012 - 0.05 | - | - |

| Microsporum canis | 0.012 - 0.05 | - | - |

Data sourced from literature; specific values may vary between studies.[1][2]

Table 2: MIC of Butenafine against Candida albicans

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 25 |

This value represents the concentration for complete growth inhibition as observed in a specific study.[6]

Experimental Protocols

The following are detailed protocols for performing in vitro antifungal susceptibility testing of butenafine. These are based on established methods and published research.

Protocol 1: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is suitable for determining the MIC of butenafine against dermatophytes and other filamentous fungi.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile, 96-well flat-bottom microtiter plates

-

Fungal isolates to be tested

-

Quality control strains (e.g., Trichophyton mentagrophytes ATCC MYA-4439, Trichophyton rubrum ATCC MYA-4438)

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Incubator

Experimental Workflow:

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Procedure:

-

Preparation of Butenafine Stock Solution:

-

Dissolve this compound powder in DMSO or ethanol to a concentration of 1600 µg/mL.[7]

-

Store the stock solution at -20°C or below.

-

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolates onto potato dextrose agar (PDA) and incubate at 28-30°C for 7-10 days to encourage sporulation.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and verifying with a hemocytometer.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the butenafine stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

-

The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

-

Inoculation:

-

Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Reading the MIC:

-

The MIC is the lowest concentration of butenafine that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[5]

-

Protocol 2: Agar Dilution Method (Adapted from CLSI M38-A2)

This method is an alternative for determining the MIC of butenafine.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

RPMI-1640 agar medium

-

Sterile petri dishes

-

Fungal isolates

-

Quality control strains

-

Inoculum preparation materials as in Protocol 1

Procedure:

-

Preparation of Butenafine Stock Solution:

-

Prepare as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten RPMI-1640 agar and cool to 45-50°C.

-

Add the appropriate volume of butenafine stock solution to the molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free agar plate as a growth control.

-

-

Preparation and Inoculation of Fungal Suspension:

-

Prepare the fungal inoculum as described in the broth microdilution protocol.

-

Spot-inoculate a small volume (e.g., 1-10 µL) of the adjusted fungal suspension onto the surface of the agar plates.

-

-

Incubation:

-

Incubate the plates at 28-35°C for 4 to 7 days.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of butenafine that results in no visible growth or a marked reduction in growth compared to the growth control plate.

-

Quality Control

-

Reference Strains: It is recommended to include reference strains with known MICs in each assay to ensure the validity of the results. For dermatophytes, Trichophyton mentagrophytes ATCC MYA-4439 and Trichophyton rubrum ATCC MYA-4438 are suggested.[8] For yeasts, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used.[10][11]

-

Acceptance Criteria: The MIC values for the quality control strains should fall within the expected ranges for the specific antifungal agent being tested. While specific CLSI or EUCAST-defined quality control ranges for butenafine are not currently established, laboratories should establish their own internal ranges based on repeated testing.

Data Interpretation

The MIC value represents the in vitro activity of butenafine against the tested fungal isolate. The clinical interpretation of these MIC values (i.e., susceptible, intermediate, or resistant) has not been formally established by regulatory bodies like CLSI or EUCAST for butenafine. Therefore, MIC results should be interpreted in the context of the specific research or drug development goals.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Adherence to standard microbiological safety practices is essential.

References

- 1. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butenafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Butenafine - Doctor Fungus [drfungus.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Two mechanisms of butenafine action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Antifungal | Antibiotic | TargetMol [targetmol.com]

- 8. Comparison between the Standardized Clinical and Laboratory Standards Institute M38-A2 Method and a 2,3-Bis(2-Methoxy-4-Nitro-5-[(Sulphenylamino)Carbonyl]-2H-Tetrazolium Hydroxide- Based Method for Testing Antifungal Susceptibility of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation of Butenafine Hydrochloride into Solid Lipid Nanoparticles (SLNs)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the formulation of Butenafine Hydrochloride into Solid Lipid Nanoparticles (SLNs). This compound, a synthetic allylamine antifungal agent, can be effectively incorporated into SLNs to enhance its topical delivery, improve skin penetration, and provide a sustained release profile for the treatment of superficial fungal infections.[1][2] This approach aims to overcome the limitations of conventional topical formulations, such as poor solubility and skin irritation.[2]

Overview of this compound SLN Formulation

The development of this compound SLNs involves a modified solvent emulsification technique.[1][3][4][5] This method utilizes natural excipients, such as lipids and surfactants derived from olive oil, to create a stable and effective drug delivery system.[1][3] The resulting SLNs can be further incorporated into a gel base, for instance, an aloe vera or Carbopol gel, to improve applicability and provide additional therapeutic benefits.[2][3]

The formulation process is optimized by evaluating the influence of key parameters, including lipid concentration, surfactant concentration, and organic solvent concentration, on the physicochemical properties of the SLNs. A factorial design approach is often employed for this optimization.[3][4]

Physicochemical Characterization of this compound SLNs

A comprehensive characterization of the formulated SLNs is crucial to ensure their quality, stability, and efficacy. The key parameters evaluated are summarized in the table below.

| Parameter | Typical Values | Analytical Technique |

| Particle Size | 261.25 ± 2.38 nm | Photon Correlation Spectroscopy (PCS) |

| Polydispersity Index (PDI) | 0.268 ± 0.01 | Photon Correlation Spectroscopy (PCS) |

| Zeta Potential (ZP) | 11.7 ± 0.16 mV to 24.9 ± 0.41 mV | Zetasizer |

| Entrapment Efficiency (% EE) | 87.45 ± 2.26% to 91.65 ± 1.69% | Ultracentrifugation followed by UV-Vis Spectrophotometry |

| Drug Loading (% DL) | 15.05 ± 0.58% to 22.86 ± 0.46% | Ultracentrifugation followed by UV-Vis Spectrophotometry |

Table 1: Summary of Physicochemical Properties of Optimized this compound SLNs.[3][4][5][6]

Experimental Protocols

Preparation of this compound Loaded SLNs

This protocol details the modified solvent emulsification technique for preparing this compound SLNs.

Materials:

-

This compound

-

Lipid (e.g., Olivem 1000 - natural stearin fraction of olive)

-

Surfactant (e.g., Olivem 300 - natural fraction of olive)

-

Co-surfactant (e.g., D-α tocopheryl polyethylene glycol succinate - TPGS)

-

Stearyl amine

-

Organic Solvent (e.g., Acetone and Dimethyl Sulfoxide - DMSO, 1:1 ratio)

-

Double distilled water

Procedure:

-

Lipid Phase Preparation: Dissolve this compound, stearyl amine, and the lipid (Olivem 1000) in the organic solvent mixture (Acetone:DMSO, 1:1) at 80°C.[1][5]

-

Aqueous Phase Preparation: Dissolve the surfactant (Olivem 300) and co-surfactant (TPGS) in double distilled water and heat to 80°C.[1]

-

Emulsification: Add the hot lipid phase to the hot aqueous phase with constant stirring at 2000 rpm for 1 hour.[1][5]

-

SLN Formation: Induce nanoparticle formation by sudden cooling of the resulting dispersion.[1][5]

Characterization of SLNs

-

Dilute the prepared BUTE-SLN dispersion with double distilled water.

-

Analyze the sample using a Zetasizer at 20°C with a 90° scattering angle to determine the average particle size, PDI, and zeta potential.[6]

-

Place 1.5 mL of the BUTE-SLN dispersion into an Eppendorf tube.

-

Centrifuge the dispersion using a cooling ultracentrifuge at 60,000 rpm for 45 minutes at 4°C to separate the entrapped drug from the un-entrapped drug.[1]

-

Carefully collect the supernatant.

-

Measure the concentration of free this compound in the supernatant using a UV-visible spectrophotometer at a wavelength of 224 nm.[1]

-

Calculate the %EE and %DL using the following equations:

%EE = [(Total Drug - Drug in Supernatant) / Total Drug] x 100 %DL = [(Total Drug - Drug in Supernatant) / Weight of Lipid] x 100

-

Dilute the BUTE-SLN dispersion with water.

-

Place a drop of the diluted dispersion onto a carbon-coated copper grid and allow it to dry for 45 minutes.

-

Examine the grid under a transmission electron microscope to observe the shape and morphology of the SLNs.[6]

-

Fourier Transform Infrared Spectroscopy (FTIR): Analyze pure butenafine, the lipid, and the lyophilized BUTE-SLN to identify any interactions between the drug and the lipid matrix.[5]

-

Differential Scanning Calorimetry (DSC): Evaluate the thermal behavior of the individual components and the BUTE-SLN to confirm the amorphous state of the encapsulated drug.[3]

-

X-ray Diffraction (XRD): Analyze the crystalline structure of the components and the final formulation to verify the amorphization of butenafine within the lipid matrix.[3]

In Vitro Drug Release Study

This protocol describes the in vitro drug release study using a Franz diffusion cell.

Materials:

-

Franz diffusion cells

-

Cellulose acetate membrane

-

Phosphate buffer (pH 7.4)

-

Methanol

-

Magnetic stirrer

Procedure:

-

Soak the cellulose acetate membrane in the diffusion medium (Phosphate buffer pH 7.4: Methanol, 60:40) for 30 minutes.[1]

-

Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

-

Fill the receptor compartment with 10 mL of the diffusion medium and maintain the temperature at 37°C with continuous stirring.[1]

-

Apply a known quantity of the BUTE-SLN formulation to the membrane in the donor compartment.

-

Withdraw 1 mL aliquots from the receptor compartment at predetermined time intervals (e.g., 0, 1, 2, 5, 7, 9, 12, and 24 hours) and replace with an equal volume of fresh diffusion medium.[1]

-

Analyze the withdrawn samples for butenafine concentration using a UV-visible spectrophotometer.

-

Plot the cumulative percentage of drug release against time.

In Vitro Antifungal Activity

This protocol outlines the modified agar diffusion method to assess the antifungal activity.

Materials:

-

Candida albicans culture

-

Potato dextrose agar

-

Sterile petri plates

-

Sterile borer

Procedure:

-

Prepare fresh cultures of Candida albicans and incubate at 37 ± 2°C for 48 hours.[1][5]

-

Mix the test formulations (blank gel, BUTE-SLN gel, plain butenafine gel, and marketed formulation) with potato dextrose agar.[1][5]

-

Pour the agar mixture into sterile petri plates.

-

Create a spherical ditch in the solidified agar using a sterile borer.[1][5]

-

Place the test formulations in the ditch.

-

Measure the zone of inhibition around each ditch.[1]

Visualizations

Caption: Experimental workflow for the formulation and evaluation of this compound SLNs.

Stability and Further Considerations

Stability studies are essential to ensure the long-term efficacy and safety of the BUTE-SLN formulation. These studies should be conducted as per the International Council for Harmonisation (ICH) guidelines.[2] Lyophilization, using a cryoprotectant like mannitol, can be employed to enhance the long-term stability of the SLN dispersion.[1] Further in vivo studies are necessary to confirm the enhanced therapeutic efficacy and safety of the developed formulation. The occlusive properties of the SLN-based gel can also contribute to improved skin hydration.[2]

References

- 1. Formulation and Evaluation of this compound-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of this compound Solid Lipid Nanoparticles for Skin Targeting | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 3. turkjps.org [turkjps.org]

- 4. Formulation and Evaluation of this compound Incorporated Solid Lipid Nanoparticles from Novel Excipients for the Treatment of Superficial Fungal Infection. [] [jag.journalagent.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Creating Butenafine Hydrochloride-Loaded Nanostructured Lipid Carrier (NLC)-Based Gels

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formulation, characterization, and evaluation of butenafine hydrochloride-loaded nanostructured lipid carrier (NLC)-based gels for topical drug delivery. This compound is a synthetic antifungal agent used to treat various fungal skin infections.[1][2] Encapsulating it within NLCs and incorporating it into a gel can enhance its therapeutic efficacy by improving skin permeation, providing sustained release, and reducing potential side effects.[1][2][3][4]

Overview of this compound and NLCs

This compound functions by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol production leads to the death of the fungal cell. Nano lipid carriers (NLCs) are advanced lipid-based nanoparticles composed of a blend of solid and liquid lipids, which offer advantages such as high drug loading capacity, improved stability, and controlled drug release.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-loaded NLCs and NLC-based gels.

Table 1: Physicochemical Properties of this compound-Loaded NLCs

| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |

| BUTE-SLN | 261.25 ± 2.38 | 0.268 ± 0.01 | 91.35 ± 2.35 | 19.692 ± 0.95 | |

| BN-BSo | 215 ± 6.5 | - | 89.2 ± 1.5 | - | [5] |

| BF-NLCopt | 111 | - | 86.35 | - | [2] |

| BF11 | 113.47 | - | - | - | [6] |

| BF8 | 311.75 | - | - | - | [6] |

| BF1 | - | - | 66.74 | - | [6] |

| BF7 | - | - | 87.42 | - | [6] |

Table 2: Characterization of this compound NLC-Based Gels

| Parameter | Value | Reference |

| pH | 6.5 ± 0.2 | [2][7] |

| Viscosity (CPs) | 519 ± 1.43 | [2][7] |

| Drug Content (%) | 99.45 ± 2.11 | [2][7] |

| Spreadability (cm²) | 5.84 ± 0.24 | [5] |

| Irritation Score | 0.17 (negligible) | [2][7] |

Table 3: In Vitro Drug Release and Permeation Studies

| Formulation | Cumulative Drug Release (%) | Permeation (%) | Time (h) | Reference |

| BN-BSog (Gel) | 65.85 ± 4.87 | 39.2 ± 2.9 | 24 | [5] |

| BN-BSo (NLCs) | 81.09 ± 4.01 | 56.2 ± 2.7 | 24 | [5] |

| Pure BN | 17.54 ± 1.37 | 16.6 ± 2.3 | 24 | [5] |

| BF-NLCopt gel | 65.09 ± 4.37 | 32.07 ± 2.32 | - | [2][7] |

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound-loaded NLC-based gels.

Preparation of this compound-Loaded NLCs

A common method for preparing NLCs is the hot homogenization technique.[2]

Materials:

-

This compound

-

Solid Lipid (e.g., Compritol 888 ATO)[2]

-

Liquid Lipid (e.g., Labrasol)[2]

-

Surfactant (e.g., Tween 80)[2]

-

Purified Water

Protocol:

-

Lipid Phase Preparation: Accurately weigh the solid and liquid lipids and melt them together at a temperature approximately 5-10°C above the melting point of the solid lipid.

-

Drug Incorporation: Dissolve the this compound in the molten lipid mixture.

-

Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring (e.g., 12,000 rpm) for a specified time (e.g., 30 minutes) to form a coarse pre-emulsion.[6]

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization for a defined number of cycles to reduce the particle size to the nanometer range.

-

Cooling: Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid particles, forming the NLC dispersion.

-

Lyophilization (Optional): For long-term storage, the NLC dispersion can be lyophilized using a cryoprotectant (e.g., 5% w/v mannitol).[7]

Formulation of NLC-Based Gel

The prepared NLC dispersion is then incorporated into a gel base.

Materials:

-

This compound-Loaded NLC Dispersion

-

Neutralizing Agent (e.g., Triethanolamine)

-

Purified Water

Protocol:

-

Disperse the gelling agent (e.g., 1% w/v Carbopol 934) in purified water and allow it to hydrate completely.[2]

-

Slowly add the this compound-loaded NLC dispersion to the hydrated gel base with continuous stirring until a homogenous mixture is obtained.

-

Neutralize the gel by adding a neutralizing agent dropwise to achieve a pH compatible with the skin (around 6.5).[2][7]

Characterization of NLCs and NLC-Based Gel

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dilute the NLC dispersion with purified water and analyze using a particle size analyzer based on dynamic light scattering.[2]

-

Purpose: To determine the average particle size, size distribution, and surface charge of the nanoparticles.

3.3.2. Entrapment Efficiency (%EE)

-

Method: Separate the unentrapped drug from the NLC dispersion by ultracentrifugation.[2] Quantify the amount of free drug in the supernatant using a suitable analytical method like UV-spectrophotometry.

-

Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

3.3.3. Gel Characterization

-

pH Measurement: Use a calibrated pH meter to measure the pH of the gel.[2]

-

Viscosity: Determine the viscosity of the gel using a viscometer (e.g., Brookfield viscometer) at a specified shear rate.[2]

-

Drug Content: Dissolve a known amount of the gel in a suitable solvent (e.g., methanol), centrifuge to remove excipients, and quantify the drug content in the supernatant using UV-spectrophotometry.[2]

-

Spreadability: Measure the diameter of the gel circle after placing a known weight on a known amount of gel between two glass plates.

3.3.4. In Vitro Drug Release Study

-

Method: Use a dialysis membrane (MWCO 12,000 kDa) to separate the NLC gel from the release medium (e.g., phosphate buffer pH 7.4).[2] Place a known amount of the gel in the dialysis bag, immerse it in the release medium, and maintain constant stirring and temperature. Withdraw samples at predetermined time intervals and analyze for drug content.

3.3.5. Skin Permeation Study

-

Method: Use an appropriate skin model (e.g., excised rat skin or human cadaver skin) mounted on a Franz diffusion cell.[8] Apply the NLC gel to the epidermal side of the skin. Collect samples from the receptor compartment at different time points and analyze for the amount of drug permeated.

3.3.6. Antifungal Activity

-

Method: Perform an agar well diffusion assay using a suitable fungal strain (e.g., Candida albicans).[5] Measure the zone of inhibition produced by the NLC gel and compare it with a control (plain drug gel or marketed formulation).

Visualizations

Caption: Experimental workflow for the preparation and characterization of Butenafine-NLC Gel.

References

- 1. turkjps.org [turkjps.org]

- 2. Formulation and Optimization of Butenafine-Loaded Topical Nano Lipid Carrier-Based Gel: Characterization, Irritation Study, and Anti-Fungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. Development and Characterization of this compound Solid Lipid Nanoparticles for Skin Targeting | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing this compound (1%, w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Butenafine Hydrochloride Forced Degradation Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on butenafine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions does this compound typically degrade?

A1: this compound has been shown to degrade under a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress[1][2]. It is crucial to evaluate its stability under these conditions to identify potential degradation products and establish a stability-indicating method.

Q2: What are the common analytical methods used to study this compound degradation?

A2: The most common analytical methods are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC)[2][3]. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is widely used for its ability to separate the parent drug from its degradation products, making it a stability-indicating method[4][5].

Q3: I am not observing any degradation under my initial stress conditions. What should I do?

A3: If you do not observe degradation, consider increasing the strength of the stressor or extending the exposure time. For instance, if refluxing in 0.1 N HCl does not yield degradation, you can try a higher concentration of acid or a longer reflux period[6]. It is a stepwise process to find the optimal conditions for achieving discernible degradation.

Q4: My drug is degrading too quickly, making it difficult to analyze the degradation profile. How can I manage this?